

# Independent Validation of Presatovir Clinical Trials: A Comparative Analysis

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## Compound of Interest

Compound Name: *Presatovir*

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An examination of published Phase 2b clinical trial data for the investigational antiviral agent **Presatovir** (formerly GS-5806) reveals a consistent lack of significant clinical efficacy in the treatment of Respiratory Syncytial Virus (RSV) infections across various high-risk adult populations. Despite a favorable safety profile, **Presatovir** failed to meet its primary endpoints in studies involving hematopoietic cell transplant (HCT) recipients with both upper and lower respiratory tract infections, as well as in lung transplant recipients.[1][2][3][4][5] As of this review, no independent validation studies or re-analyses of the primary trial data by unaffiliated research groups have been published. The following guide provides a comprehensive comparison based on the data reported in the primary publications.

## Comparative Efficacy and Safety Data

The following tables summarize the key quantitative outcomes from three separate Phase 2b, randomized, double-blind, placebo-controlled trials.

Table 1: Efficacy and Safety of **Presatovir** in HCT Recipients with Lower Respiratory Tract Infection (LRTI) (NCT02254421)[1][3]

Endpoint	Presatovir (n=29)	Placebo (n=28)	Treatment Difference	p-value
Primary Endpoint				
Time-Weighted Average Change in Nasal RSV Viral Load (log10 copies/mL) through Day 9	-1.12	-1.09	-0.02	0.94
Secondary Clinical Endpoints				
Median Supplemental Oxygen-Free Days	26	28	-	0.84
Incident Respiratory Failure	10.3%	10.7%	-	0.98
All-Cause Mortality	0%	7.1%	-	0.19
Safety				
Any Adverse Event	80%	79%	-	-
Treatment-Emergent Resistance	20.7% (6/29)	0%	-	-

Table 2: Efficacy and Safety of **Presatovir** in HCT Recipients with Upper Respiratory Tract Infection (URTI) (NCT02254408)[4][5]

Endpoint	Presatovir (n=96)	Placebo (n=93)	Treatment Difference/Odds Ratio	p-value
Co-Primary Endpoints				
Time-Weighted Average Change in Nasal RSV Viral Load (log10 copies/mL) from Day 1 to 9	-	-	-0.33	0.040
Progression to Lower Respiratory Tract Complications (LRTC)	11.2%	19.5%	0.50 (OR)	0.11
Safety				
Any Adverse Event	Similar to Placebo	Similar to Presatovir	-	-
Treatment- Emergent Resistance	11.2% (10/89)	0%	-	-

Table 3: Efficacy and Safety of **Presatovir** in Lung Transplant Recipients (NCT02534350)[2]

Endpoint	Presatovir (n=40)	Placebo (n=20)	Treatment Difference	p-value
Co-Primary Endpoint				
Time-Weighted Average Change in Nasal RSV Viral Load (log10 copies/mL) from Day 1 to 7	-	-	0.10	0.72
Safety				
General Tolerability	Well tolerated	Well tolerated	-	-
Treatment-Emergent Resistance	2.9% (1/35)	0%	-	-

## Experimental Protocols

The methodologies across the cited Phase 2b trials were broadly similar, with specific adaptations for the patient populations.

Study Design: All three studies were randomized, double-blind, placebo-controlled, multicenter trials.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Patient Populations:

- NCT02254421: Hematopoietic cell transplant (HCT) recipients with confirmed RSV lower respiratory tract infection (LRTI) and new chest X-ray abnormalities.[\[1\]](#)[\[3\]](#)
- NCT02254408: HCT recipients with confirmed RSV upper respiratory tract infection (URTI) for ≤6 days.[\[5\]](#)

- NCT02534350: Adult lung transplant recipients with symptomatic, confirmed RSV infection for  $\leq 7$  days.[2]

#### Dosing Regimen:

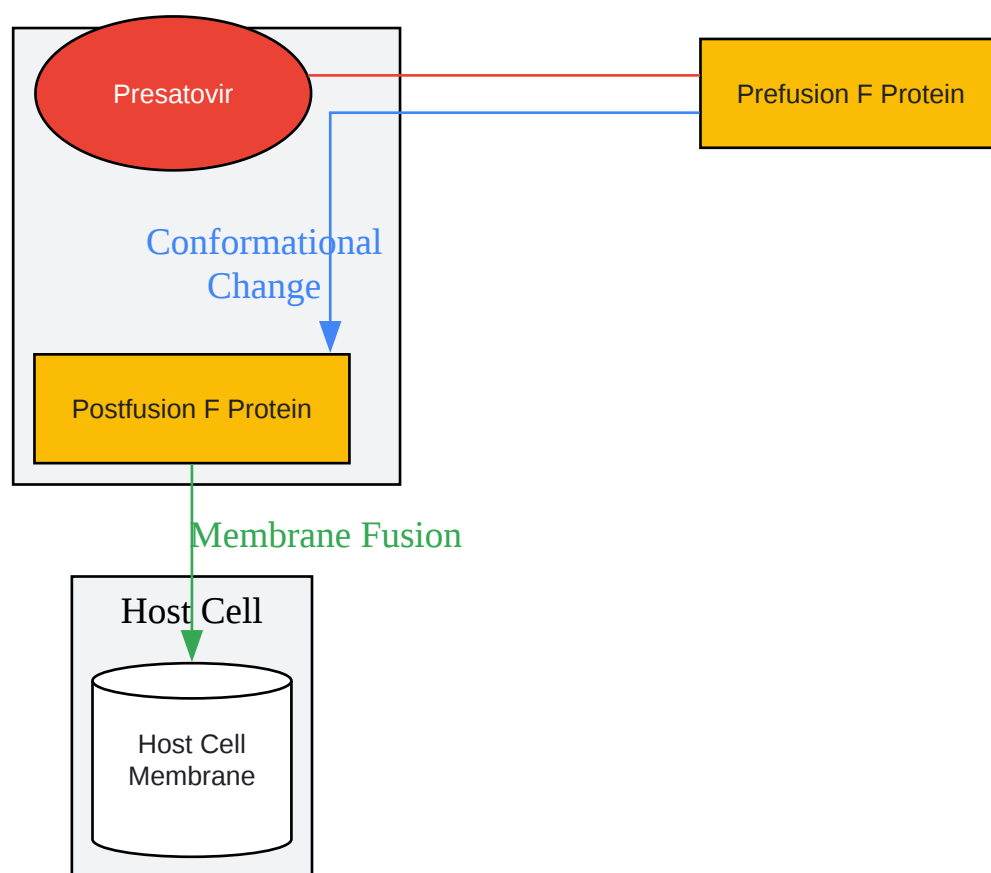
- HCT Trials (LRTI and URTI): Oral **Presatovir** 200 mg or placebo administered on days 1, 5, 9, 13, and 17.[1][5]
- Lung Transplant Trial: Oral **Presatovir** 200 mg on day 1, followed by 100 mg daily from days 2 to 14, or placebo.[2]

#### Virology Assessments:

- Sample Collection: Bilateral intranasal swabs were collected at multiple time points throughout the studies.[1][2]
- Viral Load Quantification: RSV viral load was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[5]
- Resistance Analysis: Genotypic resistance analysis of the RSV F gene was performed by population sequencing on samples with sufficient viral load ( $>1,000$  copies/mL).[6]

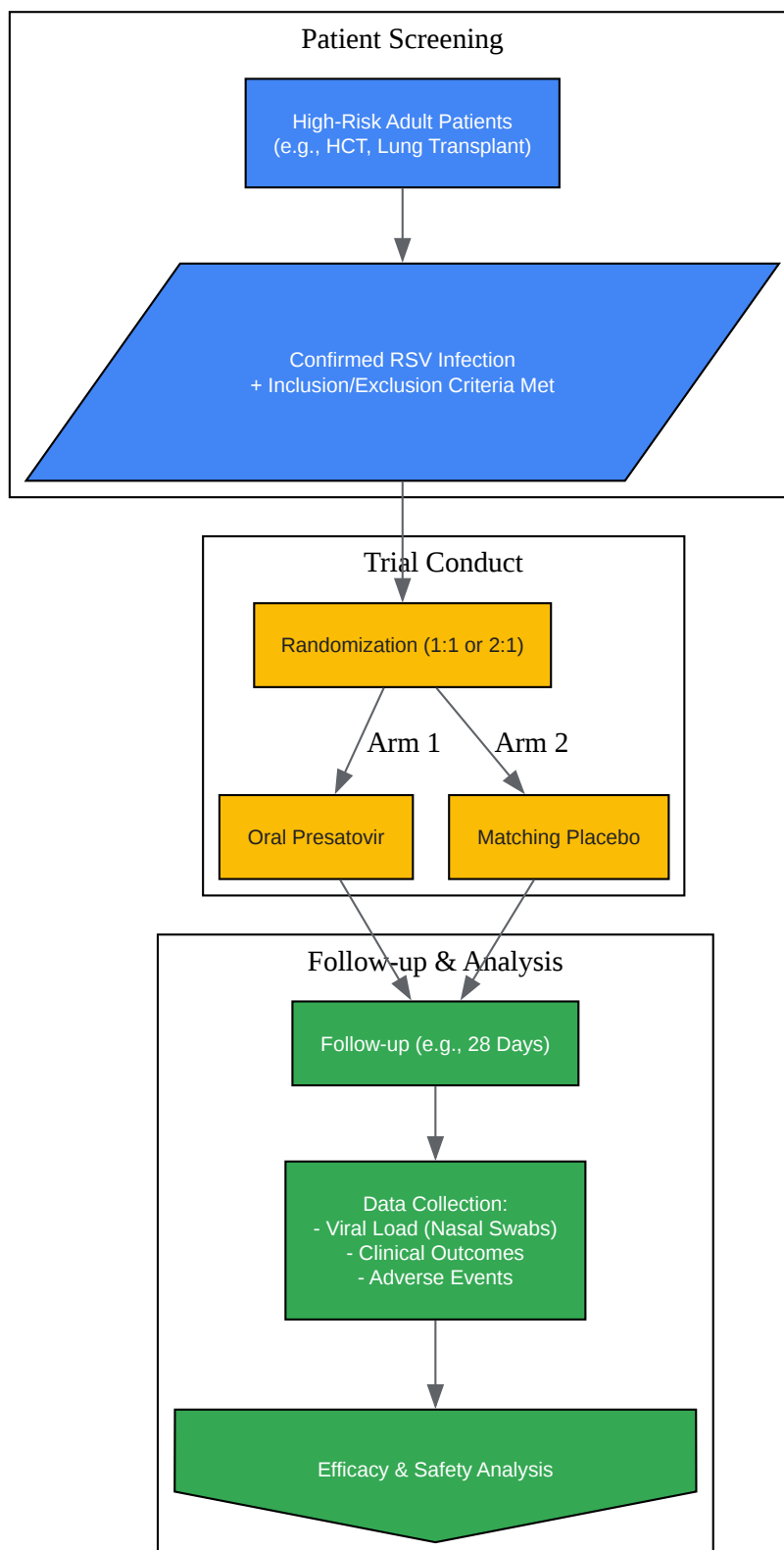
## Mechanism of Action and Trial Workflow

The following diagrams illustrate the proposed mechanism of action for **Presatovir** and the general workflow of the clinical trials reviewed.



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Caption: **Presatovir** inhibits RSV entry by binding to the F protein, stabilizing its prefusion state.



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Caption: Workflow of the **Presatovir** Phase 2b clinical trials from patient screening to data analysis.

In conclusion, while **Presatovir** was developed as a promising oral RSV fusion inhibitor, the data from multiple Phase 2b clinical trials in high-risk adult populations did not demonstrate a significant benefit over placebo in terms of virologic or clinical endpoints.[1][2][6] The emergence of resistance-associated substitutions in the RSV fusion protein was also observed in a notable percentage of treated patients.[1][6] These findings underscore the challenges in developing effective antiviral therapies for established RSV infection in immunocompromised adults.

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## References

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- To cite this document: BenchChem. [Independent Validation of Presatovir Clinical Trials: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610194#independent-validation-of-published-presatovir-clinical-trial-data]



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